![molecular formula C34H31NO11S3 B314936 2',3',4,5-TETRAMETHYL 6'-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5',5',8',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B314936.png)
2',3',4,5-TETRAMETHYL 6'-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-5',5',8',9'-TETRAMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-(1,3-benzodioxol-5-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-(1,3-benzodioxol-5-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the 1,3-benzodioxole ring: This can be achieved through the condensation of catechol with formaldehyde.
Construction of the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetramethyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the tetracarboxylate groups: Carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-(1,3-benzodioxol-5-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
Tetramethyl 6’-(1,3-benzodioxol-5-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-(1,3-benzodioxol-5-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes. The pathways involved include oxidative stress and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 6’-(1,3-benzodioxol-5-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate: Unique due to its spiro structure and multiple functional groups.
1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino): Similar benzodioxole ring but different functional groups and applications.
3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole ring but lacks the spiro structure and additional functional groups.
Uniqueness
Tetramethyl 6’-(1,3-benzodioxol-5-ylcarbonyl)-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its complex spiro structure, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C34H31NO11S3 |
|---|---|
Molecular Weight |
725.8 g/mol |
IUPAC Name |
tetramethyl 6//'-(1,3-benzodioxole-5-carbonyl)-5//',5//',8//',9//'-tetramethylspiro[1,3-dithiole-2,1//'-thiopyrano[2,3-c]quinoline]-2//',3//',4,5-tetracarboxylate |
InChI |
InChI=1S/C34H31NO11S3/c1-15-11-18-19(12-16(15)2)35(28(36)17-9-10-20-21(13-17)46-14-45-20)33(3,4)27-22(18)34(23(29(37)41-5)24(47-27)30(38)42-6)48-25(31(39)43-7)26(49-34)32(40)44-8/h9-13H,14H2,1-8H3 |
InChI Key |
IBSXCRQLMJKTBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C3=C(C(N2C(=O)C4=CC5=C(C=C4)OCO5)(C)C)SC(=C(C36SC(=C(S6)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


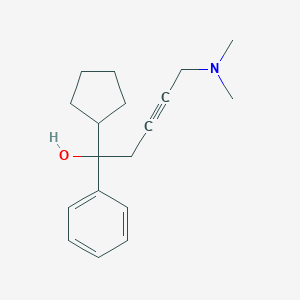
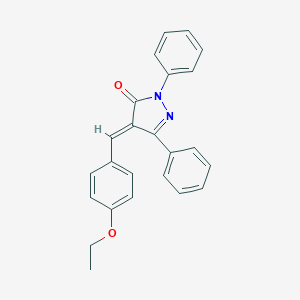
![2-{[3-(2-Methyl-2-propenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B314860.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B314869.png)
![4-(4-Tert-butylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B314875.png)
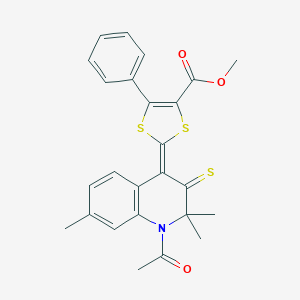
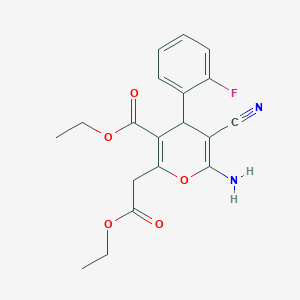
![1-(4-chlorophenyl)-4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-1,3-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B314881.png)
![(4Z)-1-(3-chlorophenyl)-4-[(4-methoxyphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B314885.png)
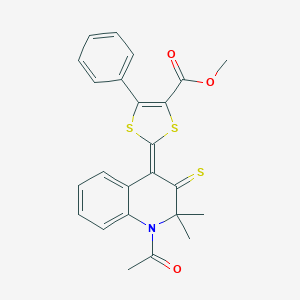
![2-{[7-(4-bromobenzylidene)-3-(4-bromophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]carbonyl}benzoic acid](/img/structure/B314887.png)
![3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B314892.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B314893.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(2-methyl-2-propenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B314897.png)
